REACTION_CXSMILES
|
[OH:1][C:2]([C:8]1[CH:13]=[CH:12][C:11]([O:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:10][CH:9]=1)=[C:3]([C:6]#[N:7])[C:4]#[N:5].[CH:21](OC)(OC)OC>>[CH3:21][O:1][C:2]([C:8]1[CH:13]=[CH:12][C:11]([O:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:10][CH:9]=1)=[C:3]([C:4]#[N:5])[C:6]#[N:7]
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Name
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|
Quantity
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50 g
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Type
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reactant
|
Smiles
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OC(=C(C#N)C#N)C1=CC=C(C=C1)OC1=CC=CC=C1
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Name
|
|
Quantity
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500 mL
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Type
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reactant
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Smiles
|
C(OC)(OC)OC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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Then the mixture was concentrated to a residue
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Type
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WASH
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Details
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washed with MeOH (50 mL)
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Name
|
|
Type
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product
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Smiles
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COC(=C(C#N)C#N)C1=CC=C(C=C1)OC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g | |
YIELD: PERCENTYIELD | 47.5% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |